

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

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An In-Depth Technical Guide to **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the pyrrolopyridine scaffold, it serves as a crucial building block for the synthesis of complex molecules with diverse biological activities. The pyrrolopyridine core is a known bioisostere of purines and indoles, making it a privileged structure in the design of therapeutic agents, particularly kinase inhibitors.^{[1][2][3]} This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and strategic applications of **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** for researchers, scientists, and professionals engaged in drug development. We will delve into its structural characteristics, present a validated experimental protocol for its functionalization, and discuss its role in creating novel compounds with therapeutic potential.

The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to the pyrrolopyridine (or azaindole) system, a scaffold that has become a cornerstone in modern medicinal chemistry. These heterocycles are of profound interest due to their structural resemblance to endogenous

purines, allowing them to function as effective mimics and inhibitors in various biological pathways.^[3]

Derivatives of the pyrrolopyridine core have been successfully developed into potent inhibitors of various kinases, a class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.^{[4][5]} The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a particularly valuable intermediate; the chlorine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl group at the 2-position can influence binding affinity and metabolic stability.

Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** is essential for its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClN ₂	^[6]
Molecular Weight	166.61 g/mol	^[6]
CAS Number	854018-87-4	^{[6][7][8]}
Appearance	Solid (Typical)	
Purity	≥95% (Typical)	^[6]

The structure features a fused bicyclic system where the chlorine atom on the pyridine ring acts as a leaving group in nucleophilic aromatic substitution and a coupling partner in palladium-catalyzed reactions. This reactivity is central to its utility as a synthetic intermediate.

Synthesis and Functionalization: A Practical Guide

The true value of **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** is realized through its chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura coupling, are powerful tools for creating carbon-carbon bonds and are frequently employed to functionalize this scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative procedure for the Suzuki-Miyaura coupling of **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** with an arylboronic acid.

Objective: To synthesize a 4-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine derivative, demonstrating a key functionalization pathway.

Methodology Rationale:

- **Catalyst Selection:** A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, is chosen for its proven efficacy in coupling aryl chlorides with boronic acids. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.^[2]
- **Base:** An inorganic base like potassium carbonate (K_2CO_3) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used. The organic solvent solubilizes the heterocyclic starting material and catalyst, while water is necessary to dissolve the inorganic base.
- **Inert Atmosphere:** The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and degradation of the palladium catalyst, which would otherwise lead to low yields.

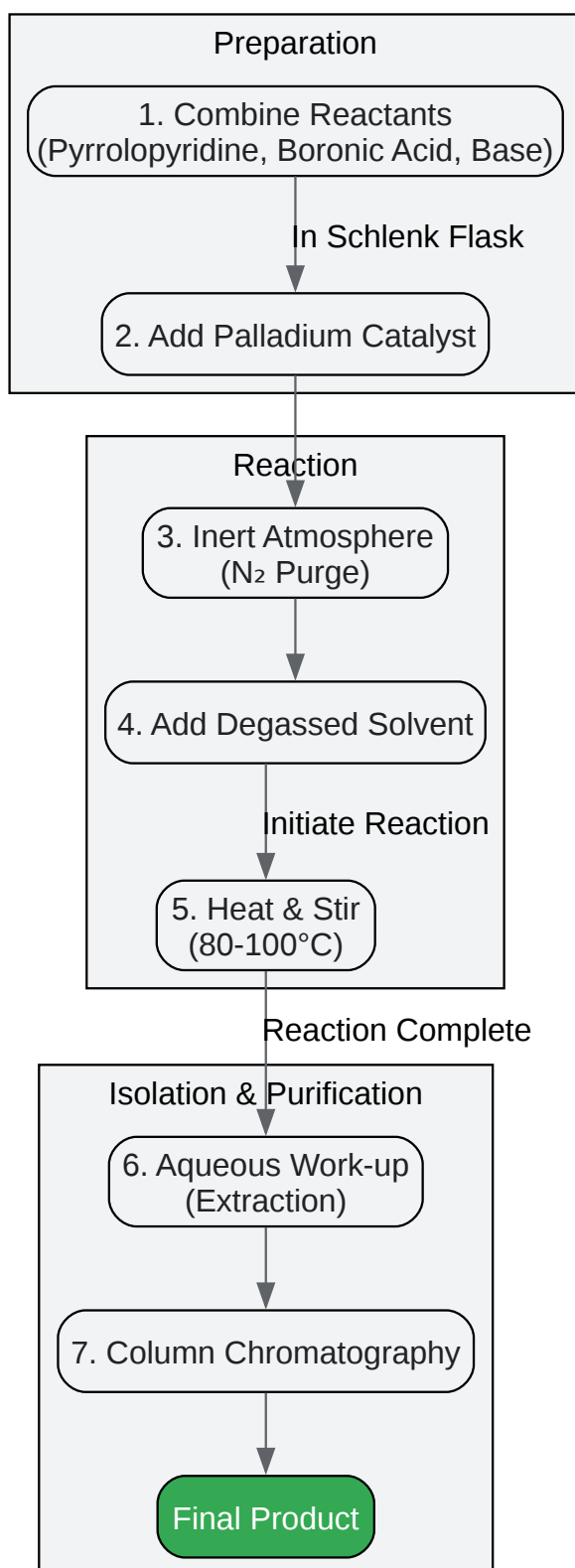
Step-by-Step Procedure:

- **Reagent Preparation:** In a flame-dried Schlenk flask, combine **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 eq.), to the flask.

- **Atmosphere Inerting:** Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
- **Solvent Addition:** Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The solvent should be degassed by bubbling with nitrogen for at least 30 minutes prior to use.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling workflow, providing a clear visual representation of the process.



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Caption: Workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery

The functionalized derivatives of **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** are of high value in screening for biological activity. The pyrrolo[3,2-c]pyridine scaffold has been identified as a core component in compounds designed as potent anticancer agents.^{[4][5]} For instance, derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest in cancer cells.^[4]

The ability to readily diversify the structure at the 4-position allows for extensive Structure-Activity Relationship (SAR) studies. By synthesizing a library of analogs with different aryl or heteroaryl groups, researchers can systematically probe the binding pocket of a biological target, optimizing for potency and selectivity while minimizing off-target effects.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine** and its derivatives.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.^{[9][10]} Work should be conducted in a well-ventilated area or a chemical fume hood.^[11]
- Handling: Avoid inhalation of dust and contact with skin and eyes.^[11] Wash hands thoroughly after handling.^{[10][12]} Do not eat, drink, or smoke in the laboratory.^[12]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.^{[9][12]} Seek medical attention.
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.^[9]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek medical attention.^{[9][10]}

- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.^[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its defined physicochemical properties, coupled with its synthetic versatility, make it an invaluable starting material for the creation of novel molecular entities. The robust protocols for its functionalization, particularly through palladium-catalyzed cross-coupling, empower chemists to build complex libraries aimed at identifying next-generation therapeutics. As research into targeted therapies continues to expand, the importance of foundational heterocyclic building blocks like this one will undoubtedly grow, paving the way for new treatments for a host of human diseases.

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